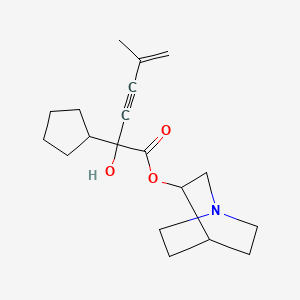
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate is a complex organic compound that features a quinuclidine moiety, a cyclopentyl group, and a glycolate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate typically involves the reaction of quinuclidinol with a suitable ester derivative under specific conditions. For instance, the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane has been documented . The reaction conditions often include the use of solvents like dichloromethane and purification techniques such as slow evaporation to obtain crystals suitable for X-ray structure determination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and advanced purification methods like chromatography.
化学反应分析
Types of Reactions
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or acids, while reduction could produce alcohols.
科学研究应用
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on biological systems, particularly its role as a muscarinic receptor antagonist.
Medicine: Potential therapeutic applications in treating diseases like chronic obstructive pulmonary disease (COPD) and Alzheimer’s disease due to its anticholinergic properties.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The compound exerts its effects primarily through its action as a muscarinic receptor antagonist. It binds to muscarinic receptors in the central and peripheral nervous systems, blocking the action of acetylcholine. This inhibition can lead to various physiological effects, such as reduced muscle contractions and decreased glandular secretions. The molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors, and the pathways involved are related to the cholinergic signaling system.
相似化合物的比较
Similar Compounds
3-Quinuclidinyl benzilate: Another muscarinic receptor antagonist with similar pharmacological properties.
3-Quinuclidinyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate: Shares structural similarities and is used in similar applications.
Uniqueness
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a potent muscarinic receptor antagonist makes it valuable for both research and therapeutic purposes.
属性
CAS 编号 |
92955-92-5 |
|---|---|
分子式 |
C19H27NO3 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate |
InChI |
InChI=1S/C19H27NO3/c1-14(2)7-10-19(22,16-5-3-4-6-16)18(21)23-17-13-20-11-8-15(17)9-12-20/h15-17,22H,1,3-6,8-9,11-13H2,2H3 |
InChI 键 |
FWNLSTJGPPWZGW-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C#CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)

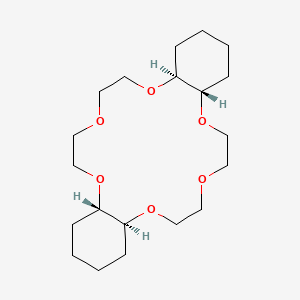
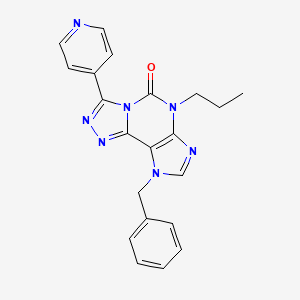

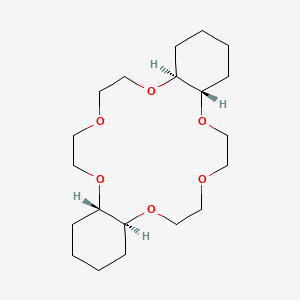
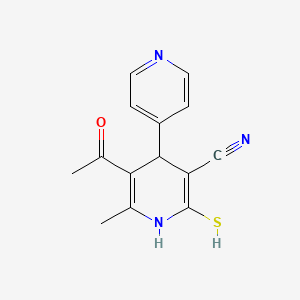
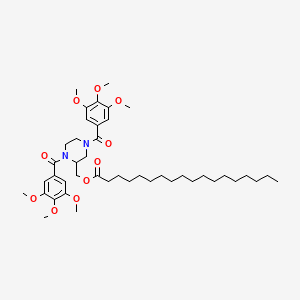

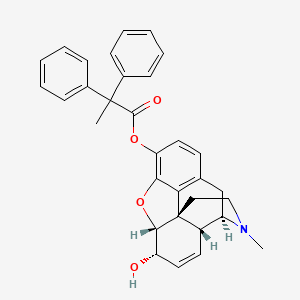

![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)

